molecular formula C20H16FN3O2 B2455227 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775370-27-8

5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2455227
CAS RN: 1775370-27-8
M. Wt: 349.365
InChI Key: ZSKXBHBZPLAZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, also known as FPP, is a pyrazolopyrazine compound that has shown great potential in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one's mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression. This inhibition of HDACs may be responsible for 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one's anti-cancer properties.
Biochemical and Physiological Effects:
5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis. 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has several advantages for lab experiments. It is stable and easy to handle, making it a good candidate for in vitro experiments. 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is also relatively easy to synthesize, allowing for large quantities to be produced for in vivo experiments. However, 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one's potential toxicity and side effects are not fully understood, which may limit its use in certain animal models.

Future Directions

There are several potential future directions for 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one in scientific research. One potential direction is to further study 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one's anti-inflammatory properties and its potential use in treating other inflammatory diseases. Another potential direction is to study 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one's potential use in treating other types of cancer. Additionally, 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one's potential use in treating neurological disorders such as Parkinson's disease could be further explored. Finally, further studies on 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one's mechanism of action and potential toxicity could help to better understand its potential uses and limitations in scientific research.
Conclusion:
In conclusion, 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, or 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, is a pyrazolopyrazine compound that has shown great potential in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several potential future directions for 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one in scientific research, and further studies on its potential uses and limitations could lead to new discoveries and advancements in various fields.

Synthesis Methods

The synthesis of 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves the reaction of 3-fluorobenzylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form an intermediate compound. This intermediate is then reacted with 2-phenylhydrazine to yield 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. This synthesis method has been optimized for high yield and purity of 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one.

Scientific Research Applications

5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-16-8-4-5-14(11-16)12-23-9-10-24-19(20(23)26)17(13-25)18(22-24)15-6-2-1-3-7-15/h1-11,25H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKXBHBZPLAZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2CO)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

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